Ajugareptansone A
Description
Ajugareptansone A (C₂₄H₃₀O₈) is a neo-clerodane diterpenoid isolated from Ajuga reptans (Lamiaceae/Labiatae), a plant historically studied for its insect-antifeedant properties . Clerodane diterpenoids, characterized by a bicyclic core structure with a decalin system and oxygenated functional groups, are widely distributed in plants and known for their ecological roles in deterring herbivores . This compound, however, has shown unique pharmacological inactivity in certain bioassays, contrasting with structurally related compounds that exhibit potent antifeedant or insecticidal effects .
Properties
Molecular Formula |
C29H40O10 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(1R,2S,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H40O10/c1-7-16(2)26(34)39-23-12-21(32)25-27(6,9-8-20-11-24(33)35-13-20)17(3)10-22(38-19(5)31)28(25,14-36-18(4)30)29(23)15-37-29/h11,16-17,22-23,25H,7-10,12-15H2,1-6H3/t16-,17+,22-,23-,25+,27-,28+,29+/m0/s1 |
InChI Key |
XUXQPEZRTLXTOS-HSOKWXGPSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC(=O)[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=O)C2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Synonyms |
ajugareptansone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from the Ajuga Genus
Compounds isolated from Ajuga spp. share the clerodane skeleton but differ in substituents and oxidation patterns, which critically influence bioactivity:
Key Observations :
- Functional Group Impact : The presence of epoxy or lactone groups (e.g., in ajugapitin and ajugarin V) correlates with bioactivity, whereas this compound’s ketone and hydroxyl groups may reduce membrane permeability or target binding .
- Stereochemical Variations : Absolute configurations (e.g., the R/S orientation at C-12 in dihydroajugapitin) enhance interaction with insect gustatory receptors, a feature absent in this compound .
Functional Analogues from Other Genera
Clerodanes from taxonomically distinct plants exhibit convergent antifeedant effects, highlighting functional similarities despite structural divergence:
Key Observations :
- Non-Clerodane Actives: Kolavenol, a linear diterpene, demonstrates that non-clerodane structures can achieve similar ecological functions, suggesting functional redundancy in plant defense mechanisms .
- Acid vs. Ketone Moieties : (-)-Junceic acid’s carboxylic acid group enhances ion-channel disruption in insects, contrasting with this compound’s ketone, which may lack this ionic interaction capability .
Research Findings and Mechanistic Insights
- Bioactivity Inactivity of this compound : Despite its structural similarity to active clerodanes, this compound’s lack of epoxidation or lactonization likely impedes its interaction with insect neural or digestive targets .
- Synergistic Effects: Crude extracts of Ajuga reptans exhibit higher antifeedant activity than isolated this compound, suggesting synergism with other diterpenoids (e.g., ajugamacrins) .
- Evolutionary Implications: The genus Ajuga produces diverse clerodanes as a "chemical arms race" strategy, where minor structural tweaks evade insect resistance mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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